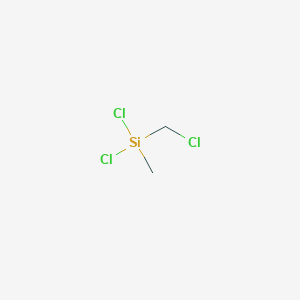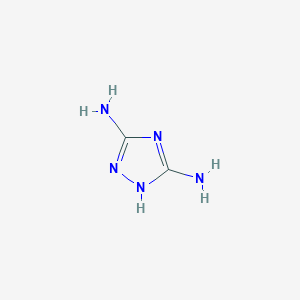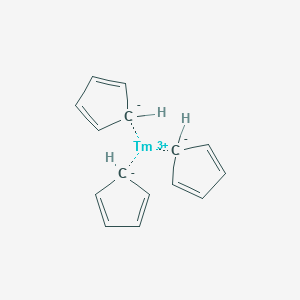
Tris(cyclopentadienyl)thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)thulium is an organometallic compound with the chemical formula (C₅H₅)₃Tm. It consists of a thulium ion coordinated to three cyclopentadienyl ligands. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and unique chemical properties. This compound is notable for its applications in various fields, including catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)thulium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is utilized in the preparation of thin films and other advanced materials.
Pharmaceuticals: It serves as a precursor for the synthesis of thulium-based drugs and diagnostic agents.
Electronics: The compound is used in the development of light-emitting diodes (LEDs) and other electronic devices
Safety and Hazards
Zukünftige Richtungen
While specific future directions for research on Tris(cyclopentadienyl)thulium(III) are not mentioned in the search results, organometallic compounds are a topic of ongoing research due to their potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Wirkmechanismus
Target of Action
Tris(cyclopentadienyl)thulium(III), also known as TmCp3, is an organometallic compound It’s known that organometallic compounds often interact with various biological targets, including proteins and dna, depending on their structure and the nature of the metal center .
Mode of Action
It’s known to be a catalyst in chemical reactions . As a catalyst, it can speed up chemical reactions by lowering the activation energy or changing the mechanism of the reaction.
Action Environment
The action, efficacy, and stability of this compound(III) can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, it’s known to react violently with water , indicating that the presence of water can significantly influence its reactivity and stability.
Vorbereitungsmethoden
The synthesis of Tris(cyclopentadienyl)thulium typically involves the reaction of thulium(III) chloride with cyclopentadienyl anions. One common method is to react tris(cyclopentadienyl)aluminum(III) with thulium(III) chloride in a suitable solvent. The reaction proceeds as follows:
TmCl3+3CpAl→(Cp)3Tm+3AlCl
The product, this compound, is then purified through recrystallization or sublimation .
Analyse Chemischer Reaktionen
Tris(cyclopentadienyl)thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, reducing agents such as lithium aluminum hydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Tris(cyclopentadienyl)thulium can be compared with other similar compounds, such as:
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)yttrium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
These compounds share similar structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific coordination chemistry and the properties imparted by the thulium ion .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tris(cyclopentadienyl)thulium(III) can be achieved through the reaction of thulium(III) chloride with excess cyclopentadiene in the presence of a reducing agent such as sodium amalgam or lithium aluminum hydride. This reaction can be carried out under an inert atmosphere such as nitrogen or argon to prevent oxidation or moisture contamination.", "Starting Materials": [ "Thulium(III) chloride", "Cyclopentadiene", "Sodium amalgam or lithium aluminum hydride", "Inert atmosphere (nitrogen or argon)" ], "Reaction": [ "Thulium(III) chloride is dissolved in a solvent such as tetrahydrofuran or diethyl ether to form a solution.", "Cyclopentadiene is added to the solution in excess.", "Sodium amalgam or lithium aluminum hydride is added as a reducing agent.", "The reaction mixture is stirred under an inert atmosphere for several hours.", "The resulting solid is filtered and washed with a nonpolar solvent such as hexane or petroleum ether.", "The product, Tris(cyclopentadienyl)thulium(III), is obtained as a purple solid." ] } | |
CAS-Nummer |
1272-26-0 |
Molekularformel |
C15H15Tm |
Molekulargewicht |
364.21 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;thulium(3+) |
InChI |
InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
InChI-Schlüssel |
MWWSVGXLSBSLQO-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |
| 1272-26-0 | |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


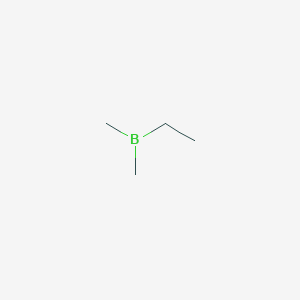
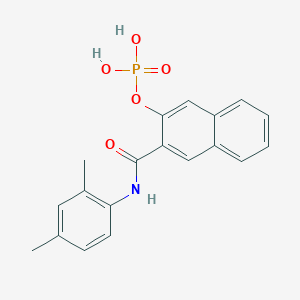

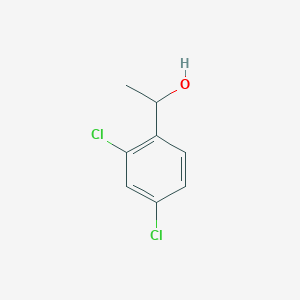



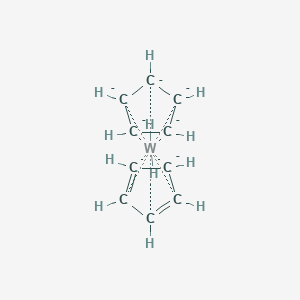
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)



